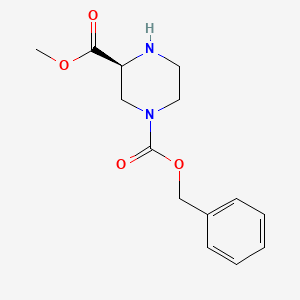

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Description

The exact mass of the compound Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl (S)-4-N-Cbz-piperazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (S)-4-N-Cbz-piperazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKXWBBQYZXPFB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427487 | |

| Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225517-81-7 | |

| Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 225517-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

CAS Number: 225517-81-7

This technical guide provides a comprehensive overview of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a key chiral building block in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a piperazine derivative featuring a benzyloxycarbonyl (Cbz or Z) protecting group at the N4 position and a methyl ester at the C2 position. The "(S)" designation indicates the stereochemistry at the chiral center. This compound is valued for its role as a constrained amino acid surrogate, providing conformational rigidity to peptide structures.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 225517-81-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [2] |

| Molecular Weight | 278.31 g/mol | |

| Purity | Typically ≥97% | [4][5] |

| MDL Number | MFCD04115338 | [4][5] |

Synthesis and Purification

The synthesis of optically active piperazine-2-carboxylic acid derivatives can be achieved through various methods, including the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives catalyzed by chiral rhodium complexes. This approach avoids the need for classical resolution of racemates, making it suitable for industrial-scale production.

General Experimental Protocol for Synthesis

Example of a related synthesis (Esterification of Pyrazinecarboxylic Acid):

-

Thionyl chloride (e.g., 106.6 g) is added dropwise to methanol (e.g., 1200 ml) under an inert atmosphere (argon) at a low temperature (4-6 °C).

-

Pyrazinecarboxylic acid (e.g., 100.1 g) is added to the mixture.

-

The reaction mixture is heated (e.g., to 61 °C for 2 hours) until the acid dissolves completely.

-

After cooling, an aqueous solution of sodium hydrogen carbonate is added to neutralize the mixture.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane).

The resulting methyl pyrazinecarboxylate can then be subjected to asymmetric hydrogenation using a chiral catalyst to yield the desired (S)-enantiomer of the piperazine-2-carboxylate. Subsequent N-protection with a Cbz group would yield the final product.

Purification

Purification of piperazine derivatives is typically achieved through standard chromatographic techniques.

General Purification Protocol:

-

The crude product is dissolved in a minimal amount of a suitable solvent.

-

The solution is loaded onto a silica gel column.

-

Elution is performed using a solvent system such as ethyl acetate/hexanes.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Analytical Characterization

The structure and purity of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate are confirmed using various analytical techniques. While a complete set of spectral data for this specific molecule is not publicly available, representative data for similar piperazine derivatives are presented below.

Table 2: Representative Analytical Data for Piperazine Derivatives

| Analytical Technique | Description |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the piperazine ring protons, the methyl ester protons, and the protons of the Cbz protecting group. |

| ¹³C NMR | The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate. |

| Mass Spectrometry | Mass spectral analysis would confirm the molecular weight of the compound. |

| HPLC | High-performance liquid chromatography is used to determine the purity of the compound. |

Applications in Drug Discovery and Development

Chiral piperazine scaffolds are prevalent in a vast number of active pharmaceutical ingredients.[6] The introduction of these constrained moieties into small molecules can significantly impact their physicochemical and pharmacokinetic properties.

Role as a Chiral Building Block

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate serves as a valuable chiral building block in the synthesis of complex molecules. The piperazine ring can:

-

Modulate physicochemical properties.[6]

-

Enhance biological activity and selectivity.[6]

-

Improve pharmacokinetic profiles.[6]

-

Reduce cardiac hERG toxicity.[6]

Use in Peptide Synthesis

As a constrained amino acid surrogate, this compound can be incorporated into peptide chains to introduce conformational rigidity. This is a crucial strategy in the design of peptidomimetics with enhanced stability and biological activity. The general workflow for incorporating such a building block into a peptide sequence via solid-phase peptide synthesis (SPPS) is depicted below.

The piperazine moiety is a common feature in drugs targeting the central nervous system, as well as in antimicrobial and anticancer agents.[7][8] The versatility of the piperazine ring allows for extensive structural modifications to optimize pharmacological properties.[9]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain detailing the involvement of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate in specific signaling pathways or established experimental workflows beyond its general use as a synthetic building block. Research in medicinal chemistry continuously explores the incorporation of such chiral scaffolds into novel drug candidates, which may then be investigated for their effects on various biological pathways.

The logical workflow for the utilization of this compound in a drug discovery program is outlined below.

References

- 1. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate , 97% , 225517-81-7 - CookeChem [cookechem.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 225517-81-7 | MFCD04115338 | Methyl (S)-4-N-Cbz-Piperazine-2-Carboxylate [aaronchem.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-N-CBZ-Piperazine-2-Carboxylic Acid Methyl Ester: A Technical Overview

(S)-4-N-CBZ-Piperazine-2-carboxylic acid methyl ester is a chiral organic compound frequently utilized as a synthetic intermediate in the development of pharmaceutical agents and other complex molecules. Its structural features, including the piperazine core, the stereocenter at the 2-position, and the presence of a carboxybenzyl (Cbz) protecting group, make it a versatile building block in medicinal chemistry. This technical guide provides a summary of its known properties, safety information, and its role in organic synthesis, based on publicly available data.

Physicochemical Properties

Detailed experimental data for the physical properties of (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester are not extensively reported in the scientific literature. However, its fundamental chemical identifiers are well-established.

| Property | Value |

| CAS Number | 225517-81-7[1][2][3] |

| Molecular Formula | C₁₄H₁₈N₂O₄[1][2] |

| Molecular Weight | 278.3 g/mol [2] |

Spectroscopic Data

Experimental Protocols

Synthesis

A specific, step-by-step experimental protocol for the synthesis of (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester is not detailed in the available literature. However, a general synthetic approach for a related piperazine-2-carboxylic acid derivative is outlined below to provide a conceptual framework. This process would require significant adaptation and optimization for the target molecule.

Illustrative Synthesis of a Piperazine-2-Carboxylic Acid Derivative[4]:

-

Reaction Setup: A solution of 2,3-dibromo-propionic acid methyl ester in toluene is heated to 50°C, and triethylamine is added.

-

Addition of Diamine: N,N'-dibenzyl-ethane-1,2-diamine is added dropwise to the heated solution.

-

Reflux: The reaction mixture is heated to reflux and stirred overnight to facilitate the cyclization reaction.

-

Acidic Extraction: After cooling to room temperature, the mixture is extracted with 2N hydrochloric acid.

-

Neutralization: The acidic aqueous extract is then neutralized with 4N sodium hydroxide.

-

Final Extraction and Purification: The neutralized aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield the final product.

Biological Assays

No published experimental protocols for biological assays specifically utilizing (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester were identified. The compound is primarily described as a synthetic intermediate, suggesting that its direct biological activity may not be the primary focus of research.

Pharmacological Data

There is no publicly available quantitative pharmacological data, such as IC₅₀ or Kᵢ values, for (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester. The broader class of piperazine derivatives has been investigated for various therapeutic applications, including as anti-Alzheimer's agents that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[5]. However, these studies focus on more complex molecules, and their findings cannot be directly attributed to this simpler intermediate.

Role in Drug Discovery and Development

The principal application of (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester is as a chiral building block in the synthesis of more complex molecules with potential therapeutic value. The Cbz protecting group on the nitrogen at the 4-position and the methyl ester at the 2-position allow for controlled, regioselective reactions at other sites of the molecule. This is a common strategy in multi-step organic synthesis to construct intricate molecular architectures.

Caption: Synthetic workflow utilizing the target compound.

Safety Information

Based on available safety data sheets, (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester should be handled with appropriate precautions in a laboratory setting. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a well-ventilated place and keep the container tightly closed[3].

References

- 1. scbt.com [scbt.com]

- 2. 225517-81-7 CAS MSDS ((S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 225517-81-7 [amp.chemicalbook.com]

- 4. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate, a chiral heterocyclic compound, serves as a pivotal building block in modern medicinal chemistry. Its rigid, stereochemically defined piperazine core, equipped with orthogonal protecting groups, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and its critical role in the development of therapeutic agents, particularly antiviral drugs targeting the Hepatitis C virus (HCV). All quantitative data, experimental procedures, and synthetic workflows are presented to facilitate its application in research and drug development.

Chemical Identity and Physicochemical Properties

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is a derivative of piperazine-2-carboxylic acid, featuring a methyl ester at the 2-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen at the 4-position. The "(S)" designation indicates the stereochemistry at the chiral center (C2).

Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | Methyl (2S)-4-[(benzyloxy)carbonyl]piperazine-2-carboxylate | N/A |

| Synonyms | Methyl (S)-4-N-Cbz-piperazine-2-carboxylate | [1][2][3] |

| CAS Number | 225517-81-7 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1][3] |

| Molecular Weight | 278.30 g/mol | [1][2][3] |

| Boiling Point | 406.5 ± 45.0 °C (Predicted) | [4] |

| Density | 1.212 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.40 | Multiplet | 5H | Ar-H (Cbz group) |

| 5.15 | Singlet | 2H | Ph-CH₂ -O (Cbz group) |

| ~4.30 | Broad Multiplet | 1H | N-CH (Piperazine C5-ax) |

| ~4.05 | Broad Multiplet | 1H | N-CH -COO (Piperazine C2) |

| 3.75 | Singlet | 3H | O-CH₃ (Methyl ester) |

| ~3.20 | Multiplet | 1H | N-CH (Piperazine C3-ax) |

| ~3.05 | Multiplet | 2H | N-CH (Piperazine C6) |

| ~2.90 | Multiplet | 1H | N-CH (Piperazine C3-eq) |

| ~2.75 | Multiplet | 1H | N-CH (Piperazine C5-eq) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.5 | C =O (Methyl ester) |

| ~155.0 | C =O (Cbz carbamate) |

| ~136.5 | Ar-C (Quaternary, Cbz) |

| ~128.5 | Ar-C H (Cbz) |

| ~128.0 | Ar-C H (Cbz) |

| ~127.8 | Ar-C H (Cbz) |

| ~67.5 | Ph-C H₂-O (Cbz) |

| ~55.0 | N-C H-COO (Piperazine C2) |

| ~52.5 | O-C H₃ (Methyl ester) |

| ~46.0 | Piperazine C 6 |

| ~44.0 | Piperazine C 3 |

| ~43.5 | Piperazine C 5 |

Experimental Protocols: Synthesis

A definitive, published experimental protocol for the direct synthesis of Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is not widely available. However, a plausible and efficient synthesis can be conducted via the direct esterification of its corresponding carboxylic acid precursor, which is commercially available.

Protocol: Esterification of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

This protocol describes a standard Fischer esterification method.

Materials:

-

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a stirred solution of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Acid Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled solution over 15-20 minutes. Alternatively, a catalytic amount of concentrated sulfuric acid (0.1 eq) can be used.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the resulting residue in dichloromethane or ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases and the pH of the aqueous layer is basic (~pH 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure oil or solid.

Applications in Drug Development & Synthetic Workflows

The primary value of Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate lies in its role as a chiral building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). The Cbz group at N4 and the methyl ester at C2 provide orthogonal protection, allowing for selective chemical modifications at the unprotected N1 position.

A prominent application is in the synthesis of direct-acting antiviral agents for Hepatitis C (HCV), such as Ledipasvir and Pibrentasvir, which target the viral NS5A protein.[5][6][7]

Logical Relationship: Synthesis of the Core Intermediate

The following diagram illustrates the logical steps to synthesize the title compound from a simpler, commercially available starting material, (S)-Methyl piperazine-2-carboxylate.

Caption: Synthetic pathway for the N4-Cbz protection of (S)-Methyl piperazine-2-carboxylate.

Experimental Workflow: Intermediate for HCV NS5A Inhibitors

The chiral piperazine core is a key structural motif in several NS5A inhibitors. The following workflow demonstrates how an intermediate derived from the title compound can be incorporated into the synthesis of a complex antiviral agent like Pibrentasvir. This represents a multi-step process involving amide bond formation and coupling reactions.

Caption: Generalized workflow for the use of the title compound in synthesizing HCV NS5A inhibitors.

Conclusion

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is a high-value, versatile intermediate for asymmetric synthesis. Its pre-defined stereochemistry and differential protection scheme enable chemists to perform selective and predictable modifications, streamlining the construction of complex, chiral molecules. Its demonstrated utility in the synthesis of potent antiviral agents underscores its importance in drug discovery pipelines. The data and protocols provided in this guide are intended to support researchers in leveraging this key building block for the advancement of medicinal chemistry and the development of novel therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate , 97% , 225517-81-7 - CookeChem [cookechem.com]

- 3. 225517-81-7 | MFCD04115338 | Methyl (S)-4-N-Cbz-Piperazine-2-Carboxylate [aaronchem.com]

- 4. (S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 225517-81-7 [amp.chemicalbook.com]

- 5. How to synthesize Pibrentasvir and its pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Spectroscopic and Synthetic Profile of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines foundational information with predicted spectroscopic values derived from the analysis of structurally related compounds.

Core Compound Information

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a derivative of piperazine, featuring a methyl ester at the 2-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen at the 4-position. The "(S)" designation indicates the stereochemistry at the chiral center (carbon 2 of the piperazine ring).

| Property | Value | Source |

| Chemical Name | Methyl (S)-4-N-Cbz-piperazine-2-carboxylate | - |

| CAS Number | 225517-81-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |

| Molecular Weight | 278.31 g/mol | - |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅ (Cbz group) |

| ~5.15 | s | 2H | O-CH₂-Ph (Cbz group) |

| ~4.20 | m | 1H | H-2 (piperazine ring) |

| ~3.90 | m | 1H | H-3a (piperazine ring) |

| ~3.70 | s | 3H | O-CH₃ (methyl ester) |

| ~3.50 - 3.20 | m | 4H | H-5, H-6 (piperazine ring) |

| ~3.00 | m | 1H | H-3b (piperazine ring) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (ester) |

| ~155 | C=O (carbamate) |

| ~136 | Quaternary C (phenyl) |

| ~128.5, ~128.0 | CH (phenyl) |

| ~67 | O-CH₂-Ph (Cbz group) |

| ~55 | C-2 (piperazine ring) |

| ~52 | O-CH₃ (methyl ester) |

| ~48, ~45, ~43 | C-3, C-5, C-6 (piperazine ring) |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| 278.12 | [M]⁺ (Molecular Ion) |

| 187.09 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 170.09 | [M - C₆H₅CH₂O]⁺ (Loss of benzyloxy group) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2950, ~2850 | Aliphatic C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1700 | C=O stretch (carbamate) |

| ~1495, ~1450 | Aromatic C=C stretch |

| ~1220 | C-O stretch (ester) |

| ~1150 | C-N stretch (carbamate) |

Experimental Protocols

General Synthetic Approach

The synthesis of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate can be conceptualized through a multi-step process, as illustrated in the workflow diagram below. This typically involves the protection of commercially available (S)-piperazine-2-carboxylic acid, followed by esterification.

Caption: A generalized two-step synthesis of the target compound.

Step 1: N-Protection (S)-Piperazine-2-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane). The solution is cooled in an ice bath, and a base (e.g., sodium hydroxide) is added. Benzyl chloroformate (Cbz-Cl) is then added dropwise while maintaining the temperature and basic pH. The reaction mixture is stirred for several hours at room temperature. After completion, the product, (S)-4-N-Cbz-piperazine-2-carboxylic acid, is isolated by acidification and extraction.

Step 2: Esterification The N-protected carboxylic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Methyl (S)-4-N-Cbz-piperazine-2-carboxylate.

Spectroscopic Analysis Protocol

The following diagram outlines the typical workflow for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for structural elucidation via spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the accurate mass of the molecular ion and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for easy sample handling.

Signaling Pathways and Biological Context

Currently, there is no specific information in the public domain linking Methyl (S)-4-N-Cbz-piperazine-2-carboxylate to defined signaling pathways. However, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure drug candidates, where stereochemistry is critical for target binding and pharmacological activity.

The logical relationship for its application in drug discovery is depicted below.

Caption: Application of the compound in a drug discovery cascade.

This guide serves as a foundational resource for professionals working with Methyl (S)-4-N-Cbz-piperazine-2-carboxylate. As more experimental data becomes available, this document will be updated to provide the most accurate and comprehensive information.

References

- 1. scbt.com [scbt.com]

- 2. (S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 225517-81-7 [amp.chemicalbook.com]

- 3. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 225517-81-7 | MFCD04115338 | Methyl (S)-4-N-Cbz-Piperazine-2-Carboxylate [aaronchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Cbz-Protected Piperazine Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of therapeutic agents due to their favorable physicochemical properties and ability to modulate biological activity. The introduction of a benzyloxycarbonyl (Cbz) protecting group onto the piperazine nitrogen is a common strategy in the multi-step synthesis of complex drug candidates. This protecting group offers stability under various reaction conditions and can be selectively removed. A thorough understanding of the nuclear magnetic resonance (NMR) spectral characteristics of Cbz-protected piperazine esters is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this important class of compounds, complete with tabulated data, experimental protocols, and a visual workflow.

General Spectral Features

The NMR spectra of Cbz-protected piperazine esters exhibit characteristic signals that provide a wealth of structural information.

¹H NMR Spectrum:

-

Cbz Group: The benzylic protons (CH₂-Ph) of the Cbz group typically appear as a sharp singlet around 5.1-5.2 ppm. The aromatic protons of the phenyl ring resonate in the region of 7.3-7.4 ppm.

-

Piperazine Ring: The protons on the piperazine ring usually appear as two or more broad multiplets in the range of 2.3-3.8 ppm. The complexity of these signals arises from restricted rotation around the carbamate bond and potential chair-boat conformational exchange, which can lead to magnetically non-equivalent protons. The protons on the carbons adjacent to the Cbz-nitrogen are typically found further downfield compared to those adjacent to the ester-bearing nitrogen.

-

Ester Group: The signals for the ester moiety will vary depending on the specific alkyl group. For instance, a methyl ester will show a singlet around 3.7 ppm, while an ethyl ester will exhibit a quartet around 4.1 ppm and a triplet around 1.2 ppm. A tert-butyl ester will present a singlet around 1.5 ppm.

¹³C NMR Spectrum:

-

Cbz Group: The benzylic carbon (CH₂-Ph) gives a signal around 67-68 ppm. The aromatic carbons of the phenyl group appear in the 127-137 ppm range. The carbamate carbonyl carbon is typically observed around 155 ppm.

-

Piperazine Ring: The carbon atoms of the piperazine ring resonate in the range of 40-50 ppm. Similar to the proton signals, conformational dynamics can sometimes lead to broadened or multiple peaks.

-

Ester Group: The ester carbonyl carbon appears in the range of 154-171 ppm. The chemical shifts of the alkyl carbons of the ester group are characteristic of the specific substituent.

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for representative Cbz-protected piperazine esters. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of Representative Cbz-Protected Piperazine Esters in CDCl₃

| Compound | Cbz-CH₂ (s) | Cbz-Ar (m) | Piperazine-H (m) | Ester-Alkyl |

| Methyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | 5.14 | 7.30-7.38 | 3.45-3.55 | 3.72 (s, 3H) |

| Ethyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | 5.15 | 7.31-7.39 | 3.48-3.58 | 4.18 (q, 2H), 1.28 (t, 3H) |

| tert-Butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | 5.13 | 7.29-7.37 | 3.40-3.50 | 1.46 (s, 9H) |

Table 2: ¹³C NMR Spectral Data of Representative Cbz-Protected Piperazine Esters in CDCl₃

| Compound | Cbz-CH₂ | Cbz-Ar | Cbz-C=O | Piperazine-C | Ester-C=O | Ester-Alkyl |

| Methyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | 67.5 | 127.9, 128.4, 136.6 | 155.1 | ~44 | 155.4 | 52.6 |

| Ethyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | 67.4 | 127.8, 128.3, 136.7 | 155.0 | ~44 | 154.9 | 61.5, 14.5 |

| tert-Butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | 67.3 | 127.9, 128.4, 136.8 | 155.2 | ~44 | 154.2 | 80.8, 28.4 |

Experimental Protocols

Synthesis of Ethyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate

This protocol provides a representative method for the synthesis of a Cbz-protected piperazine ester.

Materials:

-

Piperazine-1-carboxylate ethyl ester

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Sodium Bicarbonate

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Tetramethylsilane (TMS)

Procedure:

-

Dissolution: Dissolve ethyl piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

NMR Sample Preparation and Analysis

A standard protocol for preparing a sample for NMR analysis is as follows.[1]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified Cbz-protected piperazine ester.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Cbz-protected piperazine esters.

Caption: General workflow for the synthesis and NMR characterization of Cbz-protected piperazine esters.

Conclusion

The ¹H and ¹³C NMR spectra of Cbz-protected piperazine esters provide distinct and interpretable signals that are essential for the verification of their chemical structures. The characteristic chemical shifts of the Cbz group, the piperazine ring, and the ester moiety allow for unambiguous identification and assessment of purity. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel piperazine-containing molecules. A systematic approach to spectral interpretation, coupled with standardized experimental protocols, ensures the reliable characterization of these important synthetic intermediates.

References

A Technical Guide to Methyl (S)-4-N-Cbz-piperazine-2-carboxylate: Properties, Synthesis, and Application Framework

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Piperazine and its derivatives are integral scaffolds in a wide array of pharmaceuticals, demonstrating diverse pharmacological activities. This document outlines the fundamental physicochemical properties of the title compound, offers a representative synthetic protocol, and presents a conceptual framework for its integration into drug discovery workflows.

Physicochemical Properties

The fundamental molecular properties of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate are summarized below. These data are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1][2][3] |

| Molecular Weight | 278.30 g/mol | [1][2][3] |

| CAS Number | 225517-81-7 | [1][2][4][5][6] |

Context in Drug Discovery

Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of drugs with applications in antipsychotic, antidepressant, and anxiolytic therapies.[7][8] The piperazine ring is a versatile feature in drug design due to its ability to form multiple hydrogen bonds and influence the acid-base and lipophilic-hydrophilic properties of a molecule, which can enhance its pharmacokinetic profile.[9] Specifically, benzylpiperazine derivatives have been investigated as selective binders for targets like the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, indicating their potential in anticancer therapies.[10]

Experimental Protocol: Synthesis of a Chiral Piperazine Derivative

While a specific, detailed experimental protocol for the synthesis of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate was not found in the provided search results, a general method for the synthesis of chiral piperazinone derivatives can be adapted. The following protocol is a representative example based on the synthesis of related compounds.[11]

Objective: To synthesize a chiral piperazine derivative through reductive amination followed by cyclization.

Materials:

-

Ethanolamine with a protecting group (e.g., N-Cbz-ethanolamine)

-

Oxidizing agent

-

Amino acid ester (e.g., D-valine methyl ester hydrochloride)

-

Triethylamine

-

Sodium triacetoxyborohydride

-

Methanol

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Hydrogen source

-

Silica gel for column chromatography

-

Ethyl acetate/methanol as eluent

Methodology:

-

Oxidation: An ethanolamine with a protecting group is subjected to an oxidation reaction to yield the corresponding aminoacetaldehyde with the protecting group.[11]

-

Reductive Amination:

-

Dissolve the amino acid ester hydrochloride (e.g., 40g of D-valine methyl ester hydrochloride) in DCM (200mL) and neutralize with triethylamine (25g).[11]

-

Filter to remove the salt and collect the filtrate.

-

To the filtrate, add the N-Cbz-aminoacetaldehyde (40g) in methanol (300mL) and stir for 15 minutes, then cool to 0°C.[11]

-

Add triethylamine (48g) followed by the portion-wise addition of sodium triacetoxyborohydride (87g).[11]

-

Allow the reaction to slowly warm to room temperature and stir overnight.[11]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[11]

-

-

Deprotection and Cyclization:

-

The resulting chiral diamine derivative (e.g., 10g of methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate) is dissolved in methanol (100mL).[11]

-

Add palladium on carbon (3g) and introduce hydrogen to 1.8 MPa.[11]

-

Stir the reaction at room temperature overnight.[11]

-

Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).[11]

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.[11]

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/methanol 9/1) to obtain the final chiral piperazinone derivative.[11]

Conceptual Workflow in Drug Development

The development of novel therapeutics involving scaffolds like Methyl (S)-4-N-Cbz-piperazine-2-carboxylate typically follows a structured pipeline from initial design to preclinical evaluation. The following diagram illustrates a representative workflow.

Caption: A generalized workflow for the discovery and development of drugs based on a piperazine scaffold.

References

- 1. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate , 97% , 225517-81-7 - CookeChem [cookechem.com]

- 2. 225517-81-7 | MFCD04115338 | Methyl (S)-4-N-Cbz-Piperazine-2-Carboxylate [aaronchem.com]

- 3. scbt.com [scbt.com]

- 4. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. chemsigma.com [chemsigma.com]

- 6. (S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 225517-81-7 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

The Guardian of the Amine: An In-depth Technical Guide to the Stability and Storage of N-Cbz Protected Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a stalwart protecting group for amines, widely employed in peptide synthesis and complex molecule construction due to its unique stability profile.[1][2] Understanding the factors that influence the stability of N-Cbz protected compounds is paramount for ensuring the integrity of synthetic intermediates and final products, thereby guaranteeing reproducible results and the safety of therapeutic agents. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for N-Cbz protected compounds, supported by experimental protocols and quantitative data.

Core Principles of N-Cbz Stability

The stability of the Cbz group is a cornerstone of its utility, offering orthogonality to other common amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[2][3] The carbamate linkage in N-Cbz protected compounds is generally robust under a variety of conditions; however, it is susceptible to cleavage under specific circumstances.

N-Cbz protected compounds are notably stable in basic and most aqueous acidic media.[4][5] This resilience allows for a broad range of synthetic transformations to be performed on other parts of the molecule without compromising the integrity of the protected amine. However, the Cbz group is readily cleaved by strong acids and catalytic hydrogenolysis.[1][6]

Recommended Storage Conditions

Proper storage is crucial for the long-term preservation of N-Cbz protected compounds. Degradation can be minimized by controlling temperature, moisture, light, and atmospheric conditions.

Solid-State Storage

For long-term stability, N-Cbz protected compounds in solid (lyophilized) form should be stored at low temperatures, typically -20°C or for enhanced stability, -80°C.[7] It is imperative to store these compounds in a desiccated environment and to protect them from light.[7][8] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent the condensation of moisture onto the compound.[7] After dispensing, it is good practice to purge the container with an inert gas, such as argon or nitrogen, before resealing.[7]

Storage in Solution

It is highly recommended to prepare solutions of N-Cbz protected compounds fresh for each use.[7] If short-term storage is unavoidable, solutions should be prepared in a sterile, slightly acidic buffer (pH 5-6) and kept at 2-8°C for no longer than 24 hours.[7] For extended storage in solution, it is advisable to create single-use aliquots, flash-freeze them, and store them at -80°C.[7] It is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]

| Storage Form | Temperature | Atmosphere | Light Condition | Duration |

| Solid (Lyophilized) | -20°C to -80°C | Inert Gas (e.g., Ar, N₂) | Dark | Long-term |

| Solution | 2-8°C | N/A | Dark | Short-term (≤ 24 hours) |

| Solution (Aliquots) | -80°C | N/A | Dark | Long-term |

Table 1: Recommended Storage Conditions for N-Cbz Protected Compounds

Degradation Pathways

The degradation of N-Cbz protected compounds can occur through several chemical pathways, primarily hydrolysis, acid- or base-mediated cleavage, and photodegradation.

-

Hydrolysis: The carbamate bond can undergo hydrolysis, particularly under non-neutral pH conditions, leading to the unprotected amine, benzyl alcohol, and carbon dioxide. The ester functionality, if present elsewhere in the molecule, is also susceptible to hydrolysis.[7][9]

-

Acid/Base Cleavage: While generally stable, the Cbz group can be cleaved by strong acids or bases.[7]

-

Photodegradation: Aromatic compounds can be sensitive to light, and the benzyl group in the Cbz moiety is no exception. Exposure to light, especially UV light, can induce photochemical degradation.[8]

-

Oxidative Degradation: Although less common for the Cbz group itself, other functional groups within the molecule, such as methionine or cysteine residues in a peptide, can be susceptible to oxidation.[8]

Figure 1. Major degradation pathways for N-Cbz protected compounds.

Experimental Protocols

A well-designed stability study is essential to determine the shelf-life and optimal storage conditions for a specific N-Cbz protected compound. This typically involves subjecting the compound to a range of stress conditions and analyzing for degradation over time.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Materials:

-

N-Cbz protected compound (solid and in solution)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (3%)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with UV or MS detector

Methodology:

-

Sample Preparation: Prepare stock solutions of the N-Cbz protected compound in a suitable solvent (e.g., acetonitrile/water).

-

Hydrolytic Stress:

-

Acidic: Mix the stock solution with 0.1 M HCl and store at an elevated temperature (e.g., 60°C).

-

Basic: Mix the stock solution with 0.1 M NaOH and store at room temperature.

-

Neutral: Mix the stock solution with HPLC-grade water and store at an elevated temperature (e.g., 60°C).

-

-

Oxidative Stress: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.[7]

-

Thermal Stress: Place the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C).[7]

-

Photolytic Stress: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[7]

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[7]

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Figure 2. Experimental workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study (ICH Guidelines)

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of a product.

Methodology:

-

Storage Conditions: Store the N-Cbz protected compound in its final packaging at the proposed long-term storage condition (e.g., -20°C in a desiccator).[8]

-

Accelerated Conditions: To predict long-term stability, store samples at accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).[4][10]

-

Time Points:

-

Analysis: At each time point, analyze the samples for purity, appearance, and the presence of degradation products using a validated stability-indicating HPLC method.

Analytical Methods for Stability Assessment

A crucial component of any stability study is the use of appropriate analytical methods to detect and quantify any changes in the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the workhorse for stability testing, allowing for the separation and quantification of the parent compound and its degradation products.[9][11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight information.[9][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of degradation products.[9]

| Analytical Method | Application in Stability Studies |

| HPLC-UV/PDA | Quantification of parent compound and degradation products; Purity assessment. |

| LC-MS | Identification of unknown degradation products by molecular weight determination. |

| NMR Spectroscopy | Structural elucidation of degradation products. |

Table 2: Key Analytical Methods for Stability Assessment of N-Cbz Protected Compounds

Conclusion

The N-Cbz protecting group offers a favorable stability profile that has cemented its role in organic synthesis. By understanding its inherent stability and susceptibility to specific degradation pathways, researchers can implement appropriate storage and handling procedures to ensure the long-term integrity of their N-Cbz protected compounds. Rigorous stability testing, guided by established protocols and employing robust analytical methods, is essential for defining the shelf-life and guaranteeing the quality and reliability of these critical synthetic building blocks in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ijacskros.com [ijacskros.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Methyl (S)-4-N-Cbz-piperazine-2-carboxylate (CAS No. 225517-81-7), a key intermediate in pharmaceutical research and development. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document compiles available data and supplements it with information from structurally related compounds to ensure a thorough understanding of potential hazards and safe handling practices.

Chemical and Physical Properties

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a piperazine derivative with the following properties:

| Property | Value | Source |

| CAS Number | 225517-81-7 | [1][2] |

| Molecular Formula | C14H18N2O4 | [2][3] |

| Molecular Weight | 278.3 g/mol | [2][3] |

| Boiling Point | 406.5 ± 45.0 °C (Predicted) | [1][2][3] |

| Density | 1.212 g/cm³ | [1][2] |

| Appearance | White to light yellow solid-liquid mixture | [4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2][3] |

| Solubility | Soluble in dimethyl sulfoxide | [4] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Note: This classification is based on the related compound 1-Z-Piperazine and should be used as a precautionary guideline.

Precautionary Statements and Safe Handling

The following precautionary statements are recommended for handling Methyl (S)-4-N-Cbz-piperazine-2-carboxylate.[1]

| Type | P-Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting/equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304 + P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P370 + P378 | In case of fire: Use appropriate media for extinction. | |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate in a laboratory setting.

References

Chiral Piperazine Building Blocks: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, allowing for more precise and potent interactions with biological targets.[1][2] This technical guide provides an in-depth overview of the synthesis of chiral piperazine building blocks, their application in drug discovery, and detailed experimental protocols for key synthetic methodologies.

Asymmetric Synthesis of Chiral Piperazines: A Quantitative Overview

A variety of synthetic strategies have been developed to access enantioenriched piperazine derivatives. The following tables summarize quantitative data for several key methods, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Asymmetric Lithiation of N-Boc Piperazines

| Entry | Electrophile | Product | Yield (%) | e.r. (or e.e.) | Reference |

| 1 | MeI | 2-Methyl-N-Boc-piperazine | 71 | 88:12 | [3] |

| 2 | BnBr | 2-Benzyl-N-Boc-piperazine | 85 | 95:5 | [3] |

| 3 | Allyl-Br | 2-Allyl-N-Boc-piperazine | 75 | 93:7 | [3] |

| 4 | PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-piperazine | 68 | >99:1 | [3] |

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

| Entry | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| 1 | 2-Methylpyrazine | 2-Methylpiperazine | 95 | 92 | [4][5] |

| 2 | 2-Ethylpyrazine | 2-Ethylpiperazine | 96 | 91 | [4][5] |

| 3 | 2,5-Dimethylpyrazine | cis-2,5-Dimethylpiperazine | 98 | 95 | [4][5] |

| 4 | 2-Phenylpyrazine | 2-Phenylpiperazine | 92 | 88 | [4][5] |

Table 3: Synthesis from Chiral Amino Acids

| Entry | Starting Amino Acid | Product | Overall Yield (%) | e.e. (%) | Reference |

| 1 | L-Alanine | (S)-2-Methylpiperazine | 65 | >99 | [6] |

| 2 | L-Phenylalanine | (S)-2-Benzylpiperazine | 72 | >99 | [6] |

| 3 | L-Valine | (S)-2-Isopropylpiperazine | 68 | >99 | [6] |

| 4 | D-Phenylglycine | (R)-2-Phenylpiperazine | 70 | >99 | [7] |

Experimental Protocols

This section provides detailed experimental methodologies for two key approaches to synthesizing chiral piperazine building blocks.

Asymmetric Lithiation of N-Boc-Piperazine

This protocol is adapted from the work of O'Brien and coworkers and describes the enantioselective synthesis of 2-substituted N-Boc-piperazines.[3]

Materials:

-

N-Boc-piperazine

-

s-BuLi (sec-Butyllithium)

-

(-)-Sparteine

-

Anhydrous diethyl ether (Et₂O)

-

Electrophile (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous NH₄Cl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of N-Boc-piperazine (1.0 equiv) in anhydrous Et₂O (0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add (-)-sparteine (1.2 equiv) dropwise to the solution.

-

Add s-BuLi (1.2 equiv) dropwise, and stir the resulting solution at -78 °C for 1 hour.

-

Add the electrophile (1.5 equiv) dropwise and continue stirring at -78 °C for the time specified for the particular electrophile (typically 2-4 hours).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature, then add saturated aqueous NaHCO₃.

-

Extract the aqueous layer with Et₂O (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted N-Boc-piperazine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

This protocol is based on the work of Zhou and coworkers for the synthesis of chiral piperazines via the asymmetric hydrogenation of pyrazines.[4][5]

Materials:

-

Pyrazine substrate

-

[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex)

-

Chiral ligand (e.g., (S,S)-f-Binaphane)

-

Iodine (I₂)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) for deprotection (if necessary)

Procedure:

-

In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%), the chiral ligand (1.1 mol%), and the pyrazine substrate (1.0 equiv).

-

Add anhydrous solvent and stir the mixture at room temperature for 10 minutes.

-

Transfer the vial to a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with H₂ to the desired pressure (e.g., 600 psi) and heat to the specified temperature (e.g., 30 °C).

-

Stir the reaction for the specified time (e.g., 24 hours).

-

After cooling to room temperature, carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

If N-benzyl protection is used, the benzyl group can be removed by hydrogenation with Pd/C in methanol under a hydrogen atmosphere.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key processes involving chiral piperazine building blocks.

Asymmetric Synthesis Workflow

This diagram outlines a general workflow for the asymmetric synthesis of a chiral 2-substituted piperazine, starting from readily available starting materials.

Caption: Asymmetric synthesis of a chiral piperazine.

Drug Discovery Workflow

This diagram illustrates the integration of chiral piperazine building blocks into a typical drug discovery pipeline.

Caption: Chiral piperazines in drug discovery.

Signaling Pathway Modulation

Many drugs containing a chiral piperazine moiety act on G-protein coupled receptors (GPCRs). This diagram illustrates the general mechanism of action of a GPCR antagonist, a common mode of action for such drugs.

Caption: GPCR antagonism by a chiral piperazine drug.

Conclusion

Chiral piperazine building blocks are of paramount importance in modern organic synthesis and drug discovery. The development of robust and highly stereoselective synthetic methods has enabled the creation of a vast array of structurally diverse chiral piperazines. These building blocks have proven to be invaluable in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of new synthetic routes and the application of these chiral scaffolds in medicinal chemistry will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical and structural properties have made it a ubiquitous feature in a vast array of bioactive molecules, contributing to their efficacy in treating a wide spectrum of diseases. This technical guide delves into the multifaceted role of the piperazine moiety in bioactive molecules, offering a comprehensive overview of its impact on pharmacological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Physicochemical Properties and Pharmacokinetic Impact

The piperazine nucleus imparts a set of desirable physicochemical properties to drug candidates, significantly influencing their pharmacokinetic profile. Its basic nature, with two pKa values (typically around 5.5 and 9.8), allows for the formation of salts, which can enhance solubility and stability.[1][2] The presence of the two nitrogen atoms provides hydrogen bond donor and acceptor capabilities, facilitating interactions with biological targets and improving aqueous solubility.[3] These characteristics often lead to enhanced oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Table 1: Physicochemical Properties of Piperazine and its Salts

| Compound | Melting Point (°C) | pKa1 | pKa2 | Water Solubility |

| Piperazine (anhydrous) | 106 - 108 | 5.35 | 9.73 | Freely soluble |

| Piperazine Hexahydrate | 44 | - | - | Freely soluble |

| Piperazine Dihydrochloride | 318 - 320 | - | - | Soluble |

Diverse Pharmacological Activities

The structural versatility of the piperazine ring allows for its incorporation into molecules targeting a wide range of biological systems. Substitutions at the N1 and N4 positions can be readily modified to fine-tune the pharmacological activity, selectivity, and potency of the resulting compounds.

Central Nervous System (CNS) Activity

Piperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system. Many antipsychotics, antidepressants, and anxiolytics feature this moiety, which often plays a crucial role in their interaction with neurotransmitter receptors.[6][7] Atypical antipsychotics frequently contain an arylpiperazine fragment that targets dopamine (D2) and serotonin (5-HT2A) receptors.[8][9]

Table 2: Binding Affinities (Ki, nM) of select Piperazine-containing CNS Drugs

| Compound | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor |

| Aripiprazole | 0.34 | 1.7 | 3.4 |

| Olanzapine | 1.1 | - | 4 |

| Risperidone | 3.13 | - | 0.16 |

| Ziprasidone | 4.8 | 0.5 | 0.4 |

| Lurasidone | 1.0 | 6.8 | 0.5 |

Note: Data compiled from multiple sources. Ki values can vary depending on the specific assay conditions.

Many atypical antipsychotics containing a piperazine moiety function by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects associated with older antipsychotics.

Anticancer Activity

The piperazine scaffold is also a key component in a number of anticancer agents.[10] For instance, Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a piperazine ring that is crucial for its binding to the ATP-binding pocket of the Bcr-Abl protein.

Table 3: In Vitro Anticancer Activity (IC50, µM) of select Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

| Compound 3n (Alepterolic acid derivative) | MDA-MB-231 (Breast Cancer) | 5.55 |

| Thiazolinylphenyl-piperazine 21 | MCF-7 (Breast Cancer) | <25 |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung Cancer) | 1.35 |

Antimicrobial Activity

Piperazine derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[14][15][16] The anthelmintic properties of piperazine itself are well-established, where it acts by paralyzing parasites, leading to their expulsion from the host.[17]

Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of select Piperazine Derivatives

| Compound | S. aureus | E. coli | C. albicans |

| Chalcone-piperazine derivative | - | - | 2.22 |

| RL-308 | 4 | - | - |

| RL-328 | - | - | - |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine | 8 | 16 | 32 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for assessing the antimicrobial efficacy of piperazine derivatives.[19]

1. Preparation of Materials:

-

Test compounds (piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Positive control (standard antibiotic, e.g., Gentamicin).

-

Negative control (MHB alone).

2. Inoculum Preparation:

-

Culture bacteria overnight on Mueller-Hinton Agar (MHA).

-

Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. MIC Assay Procedure:

-

Add 100 µL of MHB to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. MBC Assay Procedure:

-

From the wells showing no visible growth in the MIC assay, subculture a small aliquot (e.g., 10 µL) onto fresh MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

FDA-Approved Drugs Featuring the Piperazine Moiety

The prevalence of the piperazine ring in clinically used drugs underscores its importance in drug design. A wide range of FDA-approved medications across various therapeutic areas contain this versatile scaffold.[20][21][22]

Table 5: Select FDA-Approved Drugs Containing a Piperazine Moiety

| Drug Name | Therapeutic Area | Mechanism of Action | Key Pharmacokinetic Parameters |

| Imatinib | Anticancer | Tyrosine kinase inhibitor (Bcr-Abl, c-KIT, PDGFR) | T½: ~18h; Metabolism: CYP3A4 |

| Aripiprazole | Antipsychotic | Partial agonist at D2 and 5-HT1A receptors; antagonist at 5-HT2A receptors | T½: ~75h; Metabolism: CYP2D6, CYP3A4 |

| Ciprofloxacin | Antibiotic | DNA gyrase and topoisomerase IV inhibitor | T½: ~4h; Excretion: Renal |

| Cetirizine | Antihistamine | Histamine H1 receptor antagonist | T½: ~8.3h; Excretion: Renal |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor | T½: ~4h; Metabolism: CYP3A4, CYP2C9 |

| Vortioxetine | Antidepressant | Serotonin reuptake inhibitor; 5-HT receptor modulator | T½: ~66h; Metabolism: CYP2D6 |

| Gilteritinib | Anticancer | FLT3 tyrosine kinase inhibitor | T½: 45-159h; Metabolism: CYP3A4 |

T½ = Half-life. Data compiled from multiple sources and may vary.

Conclusion

The piperazine moiety is a remarkably versatile and valuable scaffold in the design and development of bioactive molecules. Its favorable physicochemical properties contribute to improved pharmacokinetic profiles, while its structural adaptability allows for the fine-tuning of pharmacological activity across a diverse range of therapeutic targets. The continued exploration of novel piperazine derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique attributes of the piperazine core in their quest for innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 16. ijcmas.com [ijcmas.com]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Cbz-Piperazine Derivatives: A Technical Guide

Introduction

The 1-carbobenzyloxy-piperazine (Cbz-piperazine) scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a vast array of pharmaceutical agents.[1] Its structure features a piperazine ring where one of the two reactive secondary amine nitrogens is protected by a benzyloxycarbonyl (Cbz) group.[1][2] This strategic protection deactivates the adjacent nitrogen, enabling chemo- and regioselective substitution at the unprotected nitrogen atom.[2] This control is crucial for synthesizing N-substituted piperazines, which are prevalent motifs in compounds targeting a range of biological systems, including serotonin and dopamine receptors.[3][4]